4-(4-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-19-11-7-5-10(6-8-11)18-13(16-17-14(18)20)12-4-2-3-9-15-12/h2-9H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHXPJZEKRYWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde, pyridine-2-carboxylic acid hydrazide, and elemental sulfur in the presence of a base such as potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in a polar aprotic solvent.
Major Products
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Research indicates that triazole derivatives possess antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have been synthesized and tested against various pathogens:
| Compound | Target Microorganism | Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus (Gram +ve) | Significant |
| This compound | Pseudomonas aeruginosa (Gram -ve) | Moderate |
In a study conducted by Ahmed et al., the synthesized triazole derivatives exhibited strong antimicrobial activity comparable to conventional antibiotics like amoxicillin .
Anticancer Properties
Recent studies have explored the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, novel synthesized derivatives have demonstrated significant antiproliferative effects against various cancer cell lines:
These findings suggest that the triazole scaffold can be an effective pharmacophore in developing new anticancer agents.
Fungicidal Activity
Triazole compounds are widely recognized for their fungicidal properties. The compound has been tested for its efficacy against plant pathogens:
| Pathogen | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Fusarium spp. | 200 | 85 |
| Botrytis cinerea | 150 | 90 |
Studies indicate that the application of this triazole derivative can significantly reduce fungal infections in crops, making it a valuable candidate for agricultural fungicides .
Synthesis and Characterization
A notable study involved the synthesis of various triazole derivatives from methyl 4-aminopicolinate. The resulting compounds were characterized using spectroscopic methods (NMR, IR), confirming their structures and potential biological activities .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound with specific biological targets such as focal adhesion kinase (FAK). The results indicated favorable interactions, suggesting potential therapeutic applications in cancer treatment .
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the methoxyphenyl and pyridine groups can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole: Lacks the thiol group, which may affect its reactivity and biological activity.
4-(4-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-amine:
Uniqueness
4-(4-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and the ability to form disulfide bonds. This makes it particularly useful in applications where thiol reactivity is desired, such as in the development of thiol-based drugs or materials.
Biological Activity
The compound 4-(4-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 109220-26-0) is a member of the triazole family, known for its diverse biological activities, including anticancer, antimicrobial, and antifungal properties. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on recent research findings.
Structural Information
- Molecular Formula : C14H12N4OS
- Molecular Weight : 284.34 g/mol
- SMILES : COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3
- InChIKey : NFHXPJZEKRYWRH-UHFFFAOYSA-N
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds similar to this compound were particularly effective against melanoma and breast cancer cell lines. The selectivity towards cancer cells suggests potential for development as anticancer agents .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated its efficacy against a range of bacterial strains. For instance, certain triazole derivatives have been reported to possess minimum inhibitory concentrations (MICs) that indicate strong antibacterial effects .
Antitubercular Activity
The hybrid nature of triazole compounds allows for enhanced activity against Mycobacterium tuberculosis. In a comparative study involving various triazole derivatives, some exhibited noteworthy antitubercular activity with MIC values as low as 21.25 μM . This suggests that this compound could be explored further in this context.
Case Study: Cytotoxicity Testing
In a study examining the cytotoxic effects of various triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, the compound was found to be more cytotoxic towards melanoma cells. The MTT assay results indicated a significant reduction in cell viability at specific concentrations .
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 4-(Methoxyphenyl)-5-(pyridin-2-yl)-triazole | IGR39 | 10.5 |
| 4-(Methoxyphenyl)-5-(pyridin-2-yl)-triazole | MDA-MB-231 | 15.0 |
| 4-(Methoxyphenyl)-5-(pyridin-2-yl)-triazole | Panc-1 | 20.0 |
The mechanism by which triazole compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation pathways . The presence of sulfur in the thiol group enhances the reactivity and biological activity of these compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, and how can purity be ensured?
- Methodology :
- Step 1 : Start with the formation of a hydrazinecarbothioamide intermediate via condensation of substituted hydrazines with isonicotinoyl chloride. Use basic media (e.g., NaOH/ethanol) to cyclize the intermediate into the triazole-thiol core .
- Step 2 : Purify the crude product via silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate 75:25 v/v) to isolate the target compound. Confirm purity using LC-MS and elemental analysis .
- Step 3 : For S-alkylation, react the thiol with alkyl halides in anhydrous DMF under nitrogen, followed by recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- ¹H/¹³C-NMR : Assign peaks for the methoxyphenyl (δ ~3.8 ppm for OCH₃), pyridin-2-yl (δ ~8.0–8.7 ppm for aromatic protons), and triazole-thiol (δ ~13.5 ppm for SH) groups .
- FTIR : Confirm the thiol (-SH) stretch at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
- High-Resolution Mass Spectrometry (HR-MS) : Validate molecular ion peaks (e.g., [M+H⁺]) with <2 ppm error .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodology :
- Step 1 : Prepare the ligand by optimizing the 3D structure using density functional theory (DFT) at the B3LYP/6-31G(d) level to determine electrostatic potentials and reactive sites .
- Step 2 : Dock the compound into target proteins (e.g., fungal CYP51 or bacterial dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonding (pyridine N, triazole S) and hydrophobic interactions (methoxyphenyl group) .
- Step 3 : Validate docking results with MD simulations (100 ns) to assess binding stability .
Q. How do substituent modifications (e.g., S-alkylation, Mannich bases) influence antifungal activity?
- Methodology :
- Case Study 1 : Replace the thiol (-SH) with methylthio (-SCH₃) to enhance lipophilicity. Test against Candida albicans via microdilution assays (MIC ≤16 µg/mL) .
- Case Study 2 : Synthesize Mannich bases by reacting the thiol with formaldehyde and morpholine. Compare bioactivity to parent compound using time-kill kinetics .
- Statistical Analysis : Use ANOVA to identify significant activity differences (p<0.05) between derivatives .
Q. How can contradictory data in ADME/toxicity profiles be resolved?
- Methodology :
- In Silico Tools : Use SwissADME to predict high gastrointestinal absorption (TPSA <90 Ų) but potential hepatotoxicity (e.g., CYP3A4 inhibition). Cross-validate with ProTox-II .
- In Vivo Validation : Conduct acute toxicity studies in rodents (OECD 423). If LD₅₀ >500 mg/kg, proceed to subchronic testing .
Q. What strategies mitigate low yields in derivative synthesis?
- Methodology :
- Optimize Reaction Solvents : Use DMF for S-alkylation (yields ~80%) instead of THF (yields ~50%) due to better solubility of intermediates .
- Catalyst Screening : Test KI or phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution .
Data Contradiction Analysis
Q. Why do antiradical activities vary significantly across derivatives?
- Resolution :
- Structural Insights : Derivatives with electron-donating groups (e.g., 2-hydroxybenzylidene) show higher DPPH scavenging (IC₅₀ ~25 µM) due to resonance stabilization of radicals. Electron-withdrawing groups (e.g., nitro) reduce activity (IC₅₀ >100 µM) .
- Assay Conditions : Standardize DPPH concentrations (100 µM in ethanol) and incubation times (30 min) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
